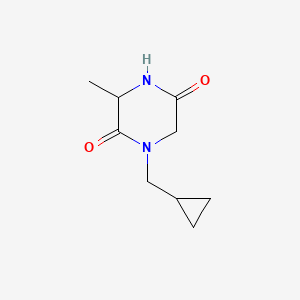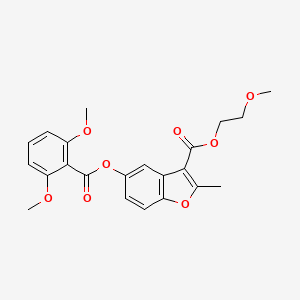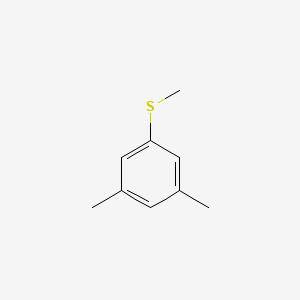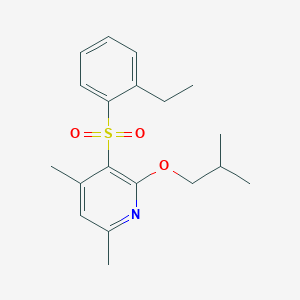![molecular formula C17H14F3N3OS B2873603 3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine CAS No. 851807-75-5](/img/structure/B2873603.png)
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridine ring, a dihydroimidazole ring, and a trifluoromethylphenyl group, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a suitable electrophile to introduce the pyridin-3-ylmethylsulfanyl group. This is followed by the formation of the dihydroimidazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
化学反応の分析
Types of Reactions
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine involves its interaction with specific molecular targets. The pyridine and dihydroimidazole rings may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
4-Iodobenzoic acid: Shares the aromatic ring structure but differs in functional groups.
2-Fluorodeschloroketamine: Contains a fluorine atom and a ketamine-like structure.
Uniqueness
What sets 3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine apart is its combination of a pyridine ring, a dihydroimidazole ring, and a trifluoromethylphenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
特性
IUPAC Name |
[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c18-17(19,20)14-5-3-13(4-6-14)15(24)23-9-8-22-16(23)25-11-12-2-1-7-21-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGULORPGJYLUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-chlorobenzoyl)piperazine](/img/structure/B2873523.png)
![ethyl 4-cyano-3-methyl-5-[1-(propan-2-yl)-1H-pyrazole-5-amido]thiophene-2-carboxylate](/img/structure/B2873524.png)
![N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide](/img/structure/B2873527.png)

![7-Fluoro-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2873530.png)
![4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2873531.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2873533.png)

![7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane](/img/structure/B2873536.png)
![2-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2873537.png)

